molecular formula C9H12N2O2 B071253 Ethyl 2-(pyrimidin-2-yl)propanoate CAS No. 191725-65-2

Ethyl 2-(pyrimidin-2-yl)propanoate

Cat. No. B071253
M. Wt: 180.2 g/mol
InChI Key: DXIQUQYLOVOVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(pyrimidin-2-yl)propanoate is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly used in scientific research for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of Ethyl 2-(pyrimidin-2-yl)propanoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in glucose and lipid metabolism.

Biochemical And Physiological Effects

Ethyl 2-(pyrimidin-2-yl)propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve glucose and lipid metabolism by activating PPARγ.

Advantages And Limitations For Lab Experiments

Ethyl 2-(pyrimidin-2-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. It is also relatively inexpensive compared to other compounds used in medicinal chemistry research. However, it has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on Ethyl 2-(pyrimidin-2-yl)propanoate. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, particularly cancer and neurological disorders. Another direction is to develop new synthetic methods for the compound that can improve its solubility and bioavailability. Finally, more research is needed to fully understand the mechanism of action of Ethyl 2-(pyrimidin-2-yl)propanoate and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of Ethyl 2-(pyrimidin-2-yl)propanoate involves the reaction of ethyl acetoacetate with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

Ethyl 2-(pyrimidin-2-yl)propanoate has various scientific research applications. It has been used in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

191725-65-2

Product Name

Ethyl 2-(pyrimidin-2-yl)propanoate

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

ethyl 2-pyrimidin-2-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7(2)8-10-5-4-6-11-8/h4-7H,3H2,1-2H3

InChI Key

DXIQUQYLOVOVHV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C1=NC=CC=N1

Canonical SMILES

CCOC(=O)C(C)C1=NC=CC=N1

Origin of Product

United States

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